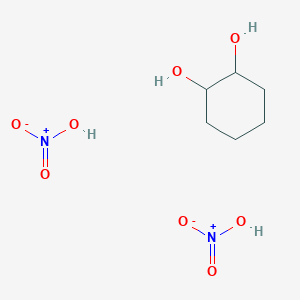
Nitric acid--cyclohexane-1,2-diol (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid–cyclohexane-1,2-diol (2/1) is a chemical compound formed by the interaction of nitric acid and cyclohexane-1,2-diol in a 2:1 ratio. Cyclohexane-1,2-diol is a diol, meaning it contains two hydroxyl groups attached to adjacent carbon atoms in a cyclohexane ring. This compound can exist in either cis- or trans-isomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of nitric acid–cyclohexane-1,2-diol (2/1) typically involves the reaction of cyclohexane-1,2-diol with nitric acid under controlled conditions. The reaction is carried out in an acidic medium, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: Nitric acid–cyclohexane-1,2-diol (2/1) undergoes various chemical reactions, including:
Substitution: The hydroxyl groups in cyclohexane-1,2-diol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Reagents such as ethanedioyl dichloride can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of compounds such as adipic acid.
Substitution Products: Substitution reactions can yield various esters and other derivatives.
Scientific Research Applications
Nitric acid–cyclohexane-1,2-diol (2/1) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of nitric acid–cyclohexane-1,2-diol (2/1) involves the interaction of its hydroxyl groups with various molecular targets. The compound can undergo oxidation and substitution reactions, leading to the formation of different products that exert their effects through specific pathways . The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Cyclohexane-1,2-diol: The parent compound, which can exist in cis- or trans-isomers.
Adipic Acid: A common oxidation product of cyclohexane-1,2-diol.
Cyclohexene: Another cyclic compound that undergoes similar oxidation reactions.
Uniqueness: Nitric acid–cyclohexane-1,2-diol (2/1) is unique due to its specific ratio of nitric acid to cyclohexane-1,2-diol, which imparts distinct chemical properties and reactivity compared to its individual components .
Properties
CAS No. |
110539-10-1 |
|---|---|
Molecular Formula |
C6H14N2O8 |
Molecular Weight |
242.18 g/mol |
IUPAC Name |
cyclohexane-1,2-diol;nitric acid |
InChI |
InChI=1S/C6H12O2.2HNO3/c7-5-3-1-2-4-6(5)8;2*2-1(3)4/h5-8H,1-4H2;2*(H,2,3,4) |
InChI Key |
GLELGAKHUNDMQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)O)O.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Cyclohexyl-1-nitroethyl)sulfanyl]pyridine](/img/structure/B14323484.png)
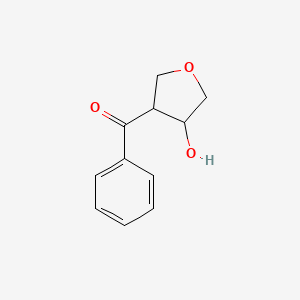
![6-Nitro-2-[(thiophen-2-yl)methyl]-1H-benzimidazole](/img/structure/B14323506.png)
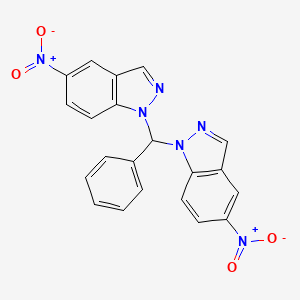
![4-[(Methanesulfonyl)methyl]-1-(4-methylbenzene-1-sulfonyl)-1H-indole](/img/structure/B14323516.png)
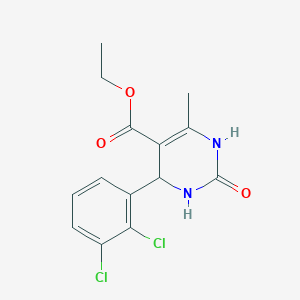
![2-{[2-(1H-Imidazol-5-yl)ethyl]amino}benzene-1,4-diol](/img/structure/B14323533.png)
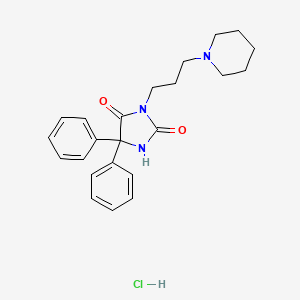

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
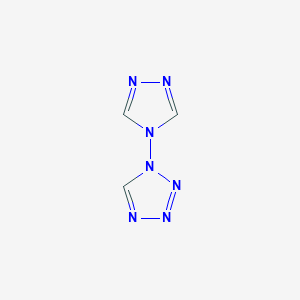
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
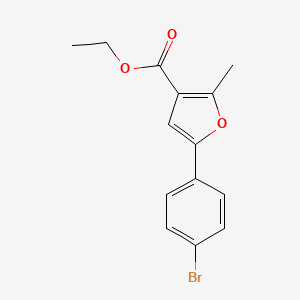
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
